3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Description

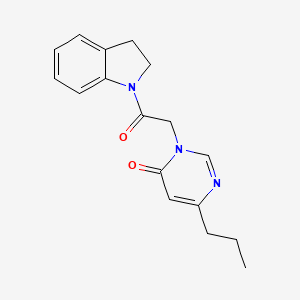

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a 6-propyl substituent and a 2-(indolin-1-yl)-2-oxoethyl side chain. The pyrimidinone core is a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance receptor binding. The propyl group at position 6 may modulate lipophilicity, affecting membrane permeability and bioavailability .

Properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-5-14-10-16(21)19(12-18-14)11-17(22)20-9-8-13-6-3-4-7-15(13)20/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVNALPMPDTHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of indoline with a suitable pyrimidine derivative in the presence of a base and a solvent like dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indoline or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Side Chain Variations: The indolin-1-yl group in the target compound distinguishes it from analogs with phenylamino (2b) or furyl-pyrazole () substituents. Indole’s aromaticity and hydrogen-bonding capacity may improve target affinity compared to nitro-phenyl (2b) or furan-based groups . Thioether vs. Oxoethyl Linkages: Thioether-containing analogs (e.g., 2b, ) exhibit higher polarity and altered metabolic pathways compared to the oxoethyl linker in the target compound .

Synthetic Accessibility: Compound 2b and 2c (from ) achieve high yields (>82%) via nucleophilic substitution, suggesting efficient synthesis for nitro-substituted derivatives.

Physical Properties :

- Melting points for nitro-substituted analogs (2b: 218–220°C) exceed typical ranges for indole derivatives, likely due to stronger intermolecular interactions (e.g., nitro group polarity) .

The target compound’s safety profile remains uncharacterized in the evidence .

Biological Activity

The compound 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by various studies and findings.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to indolin compounds. For instance, a study synthesized several 3-substituted-indolin-2-one derivatives and evaluated their effects on pro-inflammatory cytokines. The results indicated that certain derivatives significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, suggesting a potential pathway for treating inflammatory conditions .

Key Findings:

- Cell Viability: Assessed using the EZ-Cytox reagent.

- Cytokine Levels: Measured via ELISA kits.

- Signaling Pathways: Inhibition observed in the Akt, MAPK, and NF-κB pathways.

Anticancer Activity

The anticancer potential of indolin derivatives has also been explored. For example, isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The IC50 values were determined through MTT assays, showing promising results for further development .

Table 1: IC50 Values of Indolin Derivatives Against Cancer Cell Lines

| Compound | A549 Cell Line (IC50 μM) | HeLa Cell Line (IC50 μM) |

|---|---|---|

| Compound 3 | 114.25 | 148.59 |

| Compound 4 | 116.26 | 140.60 |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Pro-inflammatory Cytokines: By modulating signaling pathways, it reduces cytokine production.

- Cytotoxic Effects on Cancer Cells: Inducing apoptosis or inhibiting cell proliferation through various intracellular pathways.

Case Studies

Several case studies have reported on the efficacy of similar compounds in preclinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.